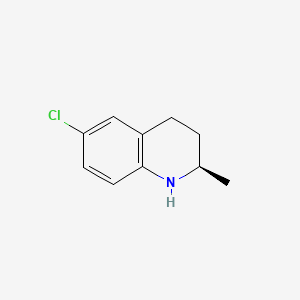

(R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline

Übersicht

Beschreibung

®-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline is a chiral compound belonging to the tetrahydroquinoline family. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position on the quinoline ring. The ®-configuration indicates the specific spatial arrangement of these substituents, which can significantly influence the compound’s chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:

Starting Material: The synthesis often begins with commercially available 2-methylquinoline.

Hydrogenation: The quinoline ring is then partially hydrogenated to form the tetrahydroquinoline structure. This step is usually carried out using hydrogen gas in the presence of a palladium or platinum catalyst under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of ®-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions

®-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of the tetrahydroquinoline ring can lead to the formation of fully saturated quinoline derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium or platinum catalyst.

Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Fully saturated quinoline derivatives.

Substitution: Amino or thio-substituted tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role in Drug Synthesis:

(R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline serves as an essential intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties facilitate the development of compounds that enhance drug efficacy and specificity for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Study: Neuroprotective Agents

Recent studies have highlighted the compound's potential in developing neuroprotective agents. For instance, derivatives of tetrahydroquinolines have been investigated for their ability to minimize ischemic nerve damage following strokes . These findings suggest that this compound could be pivotal in formulating new therapeutic strategies for neurological protection.

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, this compound is utilized to construct complex molecular architectures. Its unique structure allows chemists to create a variety of compounds with potential therapeutic applications .

Synthetic Methodologies:

Recent advancements in synthetic methodologies have focused on C-H activation techniques to streamline the synthesis of tetrahydroquinolines. For example, copper-catalyzed reactions have been developed that enable the formation of this compound from simpler precursors under mild conditions .

Biological Research

Modulation of Biological Systems:

Research has indicated that this compound can influence neurotransmitter activity. This property makes it a valuable tool for studying various biological systems and understanding the mechanisms underlying neurotransmission and receptor interactions .

Potential Therapeutic Applications:

The compound has also been evaluated for its role in treating conditions such as hypertension and pain management. Its derivatives have shown promise as inhibitors for cholesterol ester transfer protein (CETP), which could be beneficial in managing hypercholesterolemia .

Material Science

Development of New Materials:

Beyond its pharmaceutical applications, this compound is being explored in material science for developing advanced materials with unique properties. This includes conducting polymers and coatings that could have applications in electronics and nanotechnology .

Natural Product Synthesis

Facilitating Discovery of New Compounds:

The compound acts as a building block in synthesizing natural products. Its versatility allows researchers to explore new compounds with potential medicinal properties derived from natural sources .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Neuroprotective agents for stroke treatment |

| Organic Synthesis | Building block for complex molecules | Copper-catalyzed synthesis methods |

| Biological Research | Modulates neurotransmitter activity | CETP inhibitors for hypercholesterolemia |

| Material Science | Development of advanced materials | Conducting polymers and coatings |

| Natural Product Synthesis | Facilitates discovery of new medicinal compounds | Synthesis of bioactive natural products |

Wirkmechanismus

The mechanism of action of ®-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of these targets, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Chloro-2-methylquinoline: Lacks the tetrahydro structure.

2-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the chlorine atom at the 6th position.

6-Chloro-1,2,3,4-tetrahydroquinoline: Lacks the methyl group at the 2nd position.

Uniqueness

®-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific chiral configuration, which can significantly influence its chemical reactivity and biological activity compared to its non-chiral or differently substituted counterparts.

Biologische Aktivität

(R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline is a chiral compound belonging to the tetrahydroquinoline family. Its unique structure, characterized by a chlorine atom at the 6th position and a methyl group at the 2nd position on the quinoline ring, significantly influences its biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and relevant case studies.

Structure and Reactivity

The chiral nature of this compound allows it to interact selectively with various biological targets. The spatial arrangement of its substituents can affect its binding affinity to enzymes and receptors. The compound can undergo several chemical reactions:

- Oxidation : Can be oxidized to form quinoline derivatives.

- Reduction : Further reduction may lead to fully saturated derivatives.

- Substitution : The chlorine atom can be substituted with nucleophiles like amines or thiols under specific conditions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate enzymatic activities or receptor signaling pathways, leading to various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown in vitro antiproliferative activity against various cancer cell lines. In particular:

- Cell Migration and Proliferation : Research indicates that these compounds can suppress colony formation and migration in HCT-116 colorectal cancer cells by inducing oxidative stress and disrupting cell survival pathways via the PI3K/AKT/mTOR signaling pathway .

Antimicrobial Activity

Tetrahydroquinoline compounds have been recognized for their antibacterial properties. This compound may exhibit similar effects against both Gram-positive and Gram-negative bacteria. Structural modifications in related compounds have led to enhanced antimicrobial activities .

Neuroprotective Effects

Tetrahydroquinolines are also being investigated for their neuroprotective properties. They may influence neurotransmitter systems or exhibit antioxidant effects that could be beneficial in neurodegenerative diseases .

Case Study 1: Anticancer Properties

In a study evaluating various tetrahydroquinoline derivatives for anticancer activity, this compound was found to significantly inhibit cell proliferation in vitro. The compound was noted for its ability to induce apoptosis in cancer cells through oxidative stress mechanisms .

Case Study 2: Antimicrobial Activity

Another study focused on the synthesis of several tetrahydroquinoline derivatives showed that modifications at the 6th position (like chlorine) enhanced antimicrobial activity against specific bacterial strains. This suggests that this compound could serve as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 6-Chloro-2-methylquinoline | Moderate antibacterial properties | Lacks tetrahydro structure |

| 2-Methyl-1,2,3,4-tetrahydroquinoline | Limited anticancer activity | Lacks chlorine atom |

| 6-Chloro-1,2,3,4-tetrahydroquinoline | Antiproliferative effects | Lacks methyl group |

| This compound | Significant anticancer and antimicrobial activity | Chiral configuration enhances selectivity |

Eigenschaften

IUPAC Name |

(2R)-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZJKNLZGXOHQC-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.